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Compound of Interest

Compound Name: 1-Phenyl-4-nitronaphthalene

Cat. No.: B15341777 Get Quote

A Comparative Guide to Experimental and
Computational Data for 1-Nitronaphthalene
Disclaimer: This guide focuses on 1-nitronaphthalene. No significant experimental or

computational data could be found for "1-Phenyl-4-nitronaphthalene," suggesting a possible

misnomer in the original topic. The data presented here pertains to 1-nitronaphthalene, a well-

studied compound.

This guide provides a detailed comparison of experimental and computational data for 1-

nitronaphthalene, catering to researchers, scientists, and drug development professionals. The

objective is to offer a clear, side-by-side analysis of physical, spectral, and electronic properties

obtained through both laboratory measurements and computational modeling.

Data Presentation
The following tables summarize the quantitative experimental and computational data for 1-

nitronaphthalene.

Table 1: Physical and Chemical Properties of 1-Nitronaphthalene
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Property Experimental Value Computational Value

Molecular Formula C₁₀H₇NO₂[1] C₁₀H₇NO₂[1][2]

Molecular Weight 173.17 g/mol [2] 173.17 g/mol [2]

Melting Point 53-57 °C[1] Not applicable

Boiling Point 304 °C[1] Not applicable

Density 1.223 g/cm³[1] Not applicable

Water Solubility Insoluble[3]
LogP = 3.2 (Computed by

XLogP3)[2]

Appearance Pale yellow solid[1] Not applicable

Table 2: Spectroscopic Data of 1-Nitronaphthalene
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Spectroscopic Technique Experimental Data Computational Prediction

¹H NMR (CDCl₃, ppm)

Aromatic protons typically

resonate between 6.5 and 8.0

ppm[4]. Specific shifts for 1-

nitronaphthalene show a

complex pattern in this region.

Prediction methods using

Density Functional Theory

(DFT) and machine learning

can estimate chemical shifts

with varying accuracy (mean

absolute error < 0.10 ppm for

some methods)[5].

¹³C NMR (CDCl₃, ppm)
Aromatic carbons absorb in the

110 to 140 ppm range[4].

DFT methods, such as GIAO

with mPW1PW91/6-31G(d,p),

are powerful tools for

predicting ¹³C chemical

shifts[6][7].

IR Spectroscopy (cm⁻¹)

Aromatic nitro compounds

show characteristic N–O

stretching vibrations:

asymmetric stretch from 1550-

1475 cm⁻¹ and symmetric

stretch from 1360-1290

cm⁻¹[8]. Additional bands for

the aromatic ring are also

present[4].

Vibrational frequencies can be

calculated using DFT methods,

often showing good agreement

with experimental spectra after

applying a scaling factor.

UV-Vis Spectroscopy (nm)

Aromatic compounds typically

exhibit multiple absorption

bands. Benzene, for example,

shows bands at 184, 204, and

256 nm[9]. Substituents on the

aromatic ring cause shifts in

these bands[9].

Electronic transitions can be

predicted using Time-

Dependent DFT (TD-DFT)

calculations, which can

estimate the absorption

wavelengths (λ_max).

Table 3: Electronic Properties of 1-Nitronaphthalene
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Property Experimental Value Computational Prediction

HOMO-LUMO Gap Not directly measured

Can be calculated using DFT.

For nitroaromatic compounds,

the energy gap is generally

lower than their parent

aromatic hydrocarbons[10].

Ionization Potential Not readily available

Can be estimated from the

HOMO energy calculated via

DFT.

Electron Affinity Not readily available

Can be estimated from the

LUMO energy calculated via

DFT.

Experimental and Computational Methodologies
Experimental Protocols
A summary of the general experimental protocols used to obtain the data presented above is

provided here.

1. Synthesis of 1-Nitronaphthalene: 1-Nitronaphthalene is typically synthesized by the direct

nitration of naphthalene. A common method involves reacting naphthalene with a nitrating

mixture of concentrated nitric acid and sulfuric acid[2][11][12]. The reaction is generally

regioselective, yielding primarily the 1-nitro isomer[11]. The crude product is then purified, often

by recrystallization from ethanol[12].

2. NMR Spectroscopy:

Sample Preparation: A small amount of the purified 1-nitronaphthalene is dissolved in a

deuterated solvent, commonly chloroform-d (CDCl₃), in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a

tetramethylsilane (TMS) internal standard. For complex aromatic systems, 2D NMR

techniques like COSY and HSQC may be employed to aid in signal assignment[13].
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3. Infrared (IR) Spectroscopy:

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and

pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent can

be analyzed.

Data Acquisition: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR)

spectrometer. The instrument measures the absorption of infrared radiation at different

frequencies, which correspond to the vibrational modes of the molecule's functional

groups[8].

4. UV-Vis Spectroscopy:

Sample Preparation: A dilute solution of 1-nitronaphthalene is prepared in a UV-transparent

solvent, such as ethanol or hexane.

Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, which

measures the absorbance of light at various wavelengths in the ultraviolet and visible

regions[14]. The resulting spectrum shows absorption maxima (λ_max) corresponding to

electronic transitions within the molecule[15][16].

Computational Methodologies
Computational chemistry provides valuable insights into the properties of molecules and can be

used to predict spectroscopic and electronic data.

1. Geometry Optimization: Before calculating properties, the 3D structure of the 1-

nitronaphthalene molecule is optimized to find its lowest energy conformation. Density

Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are

commonly used for this purpose[10].

2. Prediction of NMR Spectra:

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT

(e.g., mPW1PW91/6-31G(d,p)), is a popular approach for calculating NMR chemical shifts[6]

[7].
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The calculated absolute shieldings are then converted to chemical shifts by referencing them

to the calculated shielding of a standard compound like TMS. Machine learning algorithms

trained on large experimental datasets are also emerging as accurate predictors of ¹H NMR

chemical shifts[5].

3. Prediction of IR Spectra:

Vibrational frequencies are calculated from the second derivatives of the energy with respect

to atomic displacements. DFT calculations can predict these frequencies.

Calculated frequencies are often systematically higher than experimental values and are

therefore scaled by an empirical factor to improve agreement with experimental data.

4. Prediction of UV-Vis Spectra:

Time-Dependent DFT (TD-DFT) is the most common method for calculating the energies of

electronic transitions and thus predicting UV-Vis absorption spectra.

5. Calculation of Electronic Properties:

DFT calculations provide energies of the Highest Occupied Molecular Orbital (HOMO) and

the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these

orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's reactivity and electronic

excitation properties[10].

Visualizations
The following diagrams illustrate the workflow for comparing experimental and computational

data and a simplified representation of a relevant biological pathway.
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Caption: Workflow for the cross-validation of experimental and computational data.
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Simplified Metabolic Activation of Nitroaromatics
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Caption: Simplified pathway of nitroaromatic compound bioactivation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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